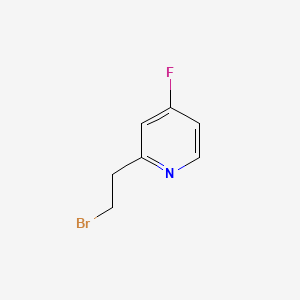

2-(2-Bromoethyl)-4-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a privileged scaffold in the design of functional molecules. Its presence is ubiquitous in a wide array of naturally occurring compounds, including essential vitamins like niacin and pyridoxine, as well as numerous alkaloids. ossila.comresearchgate.net In the realm of synthetic chemistry, the pyridine nucleus is a fundamental building block for pharmaceuticals and agrochemicals. ossila.comguidechem.com A significant number of FDA-approved drugs feature a pyridine moiety, highlighting its importance in medicinal chemistry. ossila.comguidechem.com

The utility of the pyridine scaffold stems from several key properties. The nitrogen atom imparts a degree of polarity and basicity, which can improve the solubility and bioavailability of drug candidates. researchgate.netchemicalbook.com Furthermore, the electronic nature of the pyridine ring, characterized by a degree of electron deficiency compared to benzene, influences its reactivity. It is generally more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under more forcing conditions. researchgate.net This predictable reactivity allows for the controlled introduction of various substituents, enabling chemists to fine-tune the biological and physical properties of the target molecules. The versatility of pyridine and its derivatives as both reactants and starting materials for complex structural modifications underscores their central role in the quest for novel therapeutic agents and advanced materials. chemicalbook.comchemicalbook.com

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic value, transforming it into a versatile intermediate for a multitude of chemical transformations. chemicalbook.com Halogenated pyridines are crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and serve as key strategic components in target-oriented synthesis. sigmaaldrich.comnih.gov The presence of a halogen, such as fluorine, chlorine, or bromine, provides a reactive handle for a variety of cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

Reactions such as the Suzuki, Sonogashira, and Stille couplings are readily employed with halopyridines to introduce a wide range of functional groups and build more complex molecular frameworks. chemicalbook.com The nature and position of the halogen on the pyridine ring dictate its reactivity. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine can accelerate SNAr reactions, making fluoropyridines highly reactive partners for a range of nucleophiles. This dual functionality—the ability to participate in both cross-coupling and SNAr reactions—makes halogenated pyridines powerful and indispensable intermediates in modern organic synthesis. chemicalbook.com

Overview of 2-(2-Bromoethyl)-4-fluoropyridine in Chemical Research and its Structural Context

The compound this compound is a specialized derivative that combines the features of a fluorinated pyridine with a bromoethyl side chain. While this specific compound is not extensively documented in publicly available research literature, its structural components suggest a significant potential as a bifunctional building block in organic synthesis.

Structurally, the molecule consists of a pyridine ring substituted at the 2-position with a 2-bromoethyl group (-CH₂CH₂Br) and at the 4-position with a fluorine atom. This arrangement presents two distinct reactive sites. The 4-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution at that position. The fluorine atom is a good leaving group in SNAr reactions, allowing for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse array of 4-substituted 2-(2-bromoethyl)pyridines.

Simultaneously, the bromoethyl side chain at the 2-position acts as an electrophilic alkylating agent. The bromine atom can be displaced by a wide range of nucleophiles in SN2 reactions, enabling the extension of the side chain and the attachment of the molecule to other substrates. This dual reactivity allows for a stepwise and controlled functionalization of the molecule, making it a potentially valuable intermediate for the synthesis of complex target structures, particularly in the development of novel pharmaceutical agents and functional materials.

Below is a table summarizing the key structural features and potential reactivity of this compound.

| Feature | Description | Potential Reactivity |

| 4-Fluoropyridine (B1266222) Core | A pyridine ring with a fluorine atom at the 4-position. | The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). |

| 2-(2-Bromoethyl) Side Chain | An ethyl group attached to the 2-position of the pyridine ring, with a bromine atom on the terminal carbon. | The bromine atom can be displaced by nucleophiles via an SN2 reaction, acting as an alkylating agent. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

2-(2-bromoethyl)-4-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2 |

InChI Key |

KQEGKVVVBPZGAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)CCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 4 Fluoropyridine

Nucleophilic Substitution Reactions at the Bromoethyl Group

The bromoethyl group in 2-(2-bromoethyl)-4-fluoropyridine is susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. The carbon atom attached to the bromine is electrophilic and can be targeted by a variety of nucleophiles, leading to the displacement of the bromide leaving group.

Formation of Quaternary Ammonium (B1175870) Compounds

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the bromoethyl group. walisongo.ac.idyoutube.com The resulting product is a salt containing a positively charged quaternary ammonium cation and the bromide anion. walisongo.ac.idyoutube.com

The formation of these quaternary ammonium compounds is often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and stabilize the charged intermediate and products. researchgate.netresearchgate.net The reaction rate can be influenced by the nature of the tertiary amine, with more nucleophilic amines generally reacting faster. These reactions can sometimes be accelerated by microwave irradiation, which can lead to shorter reaction times and improved yields. researchgate.net

The resulting quaternary ammonium salts of pyridines have been investigated for their potential as antimicrobial agents. nih.gov The general structure of these compounds, with a positively charged head and a lipophilic tail, imparts amphiphilic properties that can disrupt bacterial cell membranes. libretexts.orgquizlet.com

| Reactant 1 | Reactant 2 (Tertiary Amine) | Solvent | Product (Quaternary Ammonium Salt) |

| This compound | Trimethylamine | Acetonitrile | [2-(4-Fluoropyridin-2-yl)ethyl]trimethylammonium bromide |

| This compound | Triethylamine (B128534) | DMF | [2-(4-Fluoropyridin-2-yl)ethyl]triethylammonium bromide |

| This compound | N-Methylpiperidine | Acetonitrile | 1-Methyl-1-[2-(4-fluoropyridin-2-yl)ethyl]piperidinium bromide |

Alkylation Reactions Utilizing the Bromoethyl Moiety

The bromoethyl group of this compound serves as an effective alkylating agent for a variety of nucleophiles. This allows for the introduction of the 2-(4-fluoropyridin-2-yl)ethyl moiety onto different molecular scaffolds.

Common nucleophiles used in these alkylation reactions include phenoxides, thiophenoxides, and carbanions. For instance, the reaction with a phenol (B47542) in the presence of a base like potassium carbonate can yield the corresponding aryl ether. walisongo.ac.idacs.org Similarly, thiols can be alkylated to form thioethers. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species.

Enolates, generated from ketones or esters using a strong base like lithium diisopropylamide (LDA), can also be alkylated with this compound, leading to the formation of a new carbon-carbon bond. researchgate.net However, the basicity of the enolate can sometimes lead to competing elimination reactions.

| Nucleophile | Base | Solvent | Alkylated Product |

| Phenol | K₂CO₃ | DMF | 1-Fluoro-4-(2-phenoxyethyl)pyridine |

| Thiophenol | NaH | THF | 1-Fluoro-4-(2-(phenylthio)ethyl)pyridine |

| Acetone Enolate | LDA | THF | 4-(4-Fluoropyridin-2-yl)butan-2-one |

Elimination Reactions for Unsaturated Side Chain Formation

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, resulting in the formation of 4-fluoro-2-vinylpyridine. nih.gov In this reaction, the base abstracts a proton from the carbon atom adjacent to the pyridine (B92270) ring (the α-carbon), while the bromide ion is simultaneously eliminated from the β-carbon.

The choice of base and reaction conditions is crucial to favor elimination over substitution. chem8.org Strong, sterically hindered bases such as potassium tert-butoxide are often employed to minimize the competing SN2 reaction. The reaction is typically carried out in a less polar solvent and at elevated temperatures. The formation of the vinylpyridine product introduces a valuable functional group that can participate in various subsequent reactions, such as polymerization or as a Michael acceptor.

Reactivity of the Fluorine Substituent on the Pyridine Ring

The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the ring.

Nucleophilic Aromatic Substitution of Fluorine on Pyridine

The fluorine atom on the 4-fluoropyridine (B1266222) ring can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. nih.govossila.com The SNAr mechanism involves the initial attack of the nucleophile at the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ossila.com The electron-withdrawing nitrogen atom of the pyridine ring helps to stabilize the negative charge in this intermediate, particularly when the attack is at the ortho or para position. researchgate.net Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Generally, in nucleophilic aromatic substitution on halogenated pyridines, the order of reactivity for the leaving group is F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. nih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. nih.gov

| Nucleophile | Solvent | Product of SNAr |

| Sodium Methoxide | Methanol | 2-(2-Bromoethyl)-4-methoxypyridine |

| Sodium Thiophenoxide | DMF | 2-(2-Bromoethyl)-4-(phenylthio)pyridine |

| Aniline | Toluene | N-Phenyl-2-(2-bromoethyl)pyridin-4-amine |

C-F Bond Activation and Cleavage Processes

The activation and cleavage of the C-F bond in fluoropyridines can also be achieved using transition metal catalysts. This approach offers an alternative to nucleophilic aromatic substitution and can provide different reactivity patterns. Palladium and nickel complexes are commonly employed for this purpose.

The mechanism of transition metal-catalyzed C-F bond activation often involves the oxidative addition of the C-F bond to a low-valent metal center. This is followed by subsequent steps such as reductive elimination or transmetalation to form new C-C or C-heteroatom bonds. These reactions have become powerful tools for the functionalization of fluorinated aromatic compounds. For instance, 2-bromo-4-fluoropyridine (B1291336) can be used in Stille or Sonogashira coupling reactions, where the bromine atom typically reacts first, but subsequent C-F bond activation can allow for further functionalization.

Pyridine Nitrogen Atom Reactivity

The lone pair of electrons on the pyridine nitrogen atom serves as a primary site for reactions with electrophiles, leading to protonation, N-oxidation, and quaternization.

The basic nitrogen atom in the pyridine ring readily undergoes protonation in the presence of acids. This process can lead to the formation of pyridinium (B92312) salts, which can alter the molecule's physical and chemical properties, such as inducing a redshift in its fluorescence spectrum. rsc.org The protonation of the pyridine nitrogen activates the ring, and in the case of 4-fluoropyridine, acid-catalyzed conditions can lead to its transformation into N-(4-pyridyl)-4-pyridone. rsc.org The synthesis of 4-fluoropyridine itself can be challenging due to its instability in aqueous or acidic conditions, which can facilitate undesirable side reactions. rsc.orgnii.ac.jp

N-oxidation of the pyridine nitrogen atom using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine N-oxide. acs.org Pyridine N-oxides are valuable intermediates in organic synthesis. organic-chemistry.org For instance, the N-oxide functionality can activate the pyridine ring towards nucleophilic substitution, facilitating reactions that are otherwise difficult. rsc.orgnih.gov This strategy has been employed for the direct fluorination and radiofluorination of pyridine rings. rsc.orgnih.gov The conversion of pyridine N-oxides is a key step in a metal-free synthesis route to produce 2-fluoropyridines. acs.org

Table 1: Reactivity of the Pyridine Nitrogen

| Reaction | Reagent/Condition | Product | Significance |

|---|---|---|---|

| Protonation | Acids (e.g., HCl) | Pyridinium Salt | Alters solubility and electronic properties. rsc.org |

The pyridine nitrogen can react with alkyl halides and other strong electrophiles to form quaternary pyridinium salts. osti.govyoutube.com This process, known as quaternization, permanently introduces a positive charge on the nitrogen atom. A notable application involves the reaction of pyridine N-oxides with activating agents (like triflic anhydride (B1165640) or tosyl chloride) in the presence of tertiary amines to form 2-pyridyltrialkylammonium salts. acs.org These salts are stable intermediates that can be isolated and subsequently used in nucleophilic substitution reactions, for example, to introduce a fluorine atom. acs.org

Metal-Catalyzed Transformations Involving Halogenated Pyridines

The halogen atoms on the pyridine ring, particularly the bromine at the 2-position, are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comfiveable.me

Palladium-catalyzed reactions are fundamental tools for modifying halogenated pyridines. youtube.com The differential reactivity of the C-Br and C-F bonds allows for selective transformations. The C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the more robust C-F bond.

The Stille reaction couples organotin compounds with organic halides. wikipedia.orgorganic-chemistry.orgyoutube.com 2-Bromo-4-fluoropyridine can be utilized in Stille couplings, for example, reacting with bis(tributyltin) to synthesize 2,2'-bipyridine (B1663995) ligands. ossila.com The fluorine substituent remains intact during this process, allowing for further functionalization of the resulting bipyridine ligand. ossila.com The efficiency of Stille couplings can sometimes be enhanced by the addition of copper(I) salts. organic-chemistry.orgrsc.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov 2-Bromo-4-fluoropyridine serves as a substrate in Sonogashira couplings to create complex molecules. For instance, it has been used to synthesize bis(pyridine) ligands through reaction with 1,2-ethynylbenzene, where the resulting ligand can stabilize an iodine cation via halogen bonding. ossila.com This reaction is valuable for creating aryl-alkyne structures and has been applied in the synthesis of complex molecules and materials, including radiolabeled peptides. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions with 2-Bromo-4-fluoropyridine

| Reaction | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Stille Coupling | Bis(tributyltin) | Pd catalyst | 2,2'-Bipyridine ligand | ossila.com |

Copper-catalyzed reactions offer an alternative or complementary approach to palladium-based methods for functionalizing halogenated pyridines. Copper catalysis is often noted for its lower cost and different reactivity profile. In the context of the Sonogashira reaction, copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. wikipedia.orgorganic-chemistry.org Copper salts have also been shown to have a synergistic effect in Stille couplings. rsc.org

Furthermore, copper catalysts can directly mediate C-N bond formation. For example, copper-catalyzed amination reactions have been successfully performed on 2-bromo-5-halopyridines, demonstrating selective C-N coupling at the halogenated position. rsc.org These reactions are generally mild and economical, providing an efficient method for introducing amines, heterocycles, and amides onto the pyridine core. rsc.org

Photochemical and Electrochemical Reactivity of Halogenated Pyridines

The introduction of energy via light or electricity can induce unique transformations in halogenated pyridines that are often inaccessible through thermal methods.

Photochemical reactivity can lead to the cleavage of carbon-halogen bonds. Irradiation with UV light can cause homolytic splitting of carbon-halogen bonds, particularly for heavier halogens like iodine, to generate radical intermediates. nih.gov Studies on the photochemical functionalization of pyridines have shown that while this can be a powerful tool, pyridines bearing ortho-halogen substituents can be prone to dehalogenation upon irradiation. nih.govacs.org In other photochemical processes, such as the valence isomerization of pyridine N-oxides, halogen substituents (including chlorine and bromine) are well-tolerated on the ring, allowing for selective functionalization at other positions. acs.org

Electrochemical reactions provide another avenue for activating halogenated pyridines. The combination of halogens and pyridine derivatives can form charge-transfer complexes that are electrochemically active and have been used in applications such as lithium-halogen batteries. osti.gov Electrochemical methods can also be used for synthetic transformations. For instance, electrochemical oxidation has been employed for the C-H halogenation of related heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov Additionally, site-selective electrochemical C-H silylation of pyridines has been achieved through temporary reductive dearomatization, highlighting the potential of electrochemistry to control reactivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromoethyl 4 Fluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(2-Bromoethyl)-4-fluoropyridine. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromoethyl side chain. The pyridine ring protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the bromoethyl group. The protons of the ethyl chain will appear as two triplets in the more upfield region, corresponding to the -CH₂-Br and pyridine-CH₂- groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons will show distinct resonances, with the carbon atom bonded to the fluorine (C-4) exhibiting a large C-F coupling constant. The chemical shifts of the ring carbons provide insight into the electronic effects of the substituents. acs.org Two additional signals will correspond to the carbons of the bromoethyl side chain. rsc.orgbas.bg Two-dimensional NMR techniques like HMQC and HMBC are crucial for definitively assigning each proton signal to its corresponding carbon. nih.gov

Conformational Analysis: NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOESY) and coupling constants, can provide insights into the preferred conformation of the flexible bromoethyl side chain relative to the pyridine ring. auremn.org.br The equilibrium between different rotamers can be influenced by solvent polarity, a phenomenon that can be studied by acquiring spectra in various solvents. auremn.org.bracs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects on pyridine rings. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.1 | - | Doublet of doublets |

| H-5 | ~7.0 | - | Doublet of doublets |

| H-6 | ~8.3 | - | Doublet |

| C-2 | - | ~160 | Singlet |

| C-3 | - | ~115 | Doublet (C-H coupling) |

| C-4 | - | ~165 | Doublet (large C-F coupling) |

| C-5 | - | ~110 | Doublet (C-H coupling) |

| C-6 | - | ~150 | Doublet (C-H coupling) |

| Py-CH₂- | ~3.3 | ~38 | Triplet |

| -CH₂-Br | ~3.7 | ~30 | Triplet |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups and probe the vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various bonds within this compound. Key expected vibrations include:

C-F Stretch: A strong band typically in the 1200-1300 cm⁻¹ region. nih.gov

Pyridine Ring Vibrations: A series of sharp bands between 1400-1600 cm⁻¹ corresponding to C=C and C=N stretching modes. rsc.org

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

CH₂ Bending/Wagging/Rocking: Vibrations for the ethyl group's methylene (B1212753) units will appear in the 1450-700 cm⁻¹ range. niscpr.res.in

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While C-F and other polar bonds often give weak Raman signals, the aromatic ring vibrations are typically strong and well-defined. niscpr.res.in The symmetric C-C stretching modes, which may be weak in the IR spectrum, often produce intense Raman lines. niscpr.res.in A complete vibrational analysis, often aided by computational calculations like Density Functional Theory (DFT), allows for the assignment of all observed bands to specific molecular motions. nih.govrsc.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | FTIR/Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | FTIR/Raman | Medium |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | FTIR/Raman | Strong |

| CH₂ Scissoring | 1440 - 1470 | FTIR | Medium |

| C-F Stretch | 1200 - 1300 | FTIR | Strong |

| C-C Stretch (ring) | 1000 - 1070 | Raman | Strong |

| C-Br Stretch | 500 - 650 | FTIR/Raman | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring acts as a chromophore, and its absorption spectrum is sensitive to substitution. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. orientjchem.org The presence of the fluorine and bromoethyl substituents will cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine due to their electronic effects on the pyridine ring's π-system. orientjchem.org

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. In an electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺˙). This ion, along with its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), will confirm the molecular formula.

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br): This would result in a significant peak at [M-79]⁺ and [M-81]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring, leading to the loss of a •CH₂Br radical and the formation of a stable pyridylmethyl cation.

McLafferty-type rearrangement: Although less common for this structure, it remains a possibility. youtube.com

Loss of ethylene (B1197577) (C₂H₄): Fragmentation involving the ethyl chain. nih.gov

Analysis using high-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, further confirming their elemental composition. researchgate.netojp.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 204/206 | [C₇H₇BrFN]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₇H₇FN]⁺ | Loss of •Br |

| 111 | [C₆H₅FN]⁺ | Alpha-cleavage (loss of •CH₂Br) |

| 91 | [C₅H₄N]⁺ | Loss of Br and C₂H₂F |

Photoionization Dynamics and Electronic States of Fluoropyridines

The study of photoionization dynamics provides fundamental information about the electronic structure and energy levels of the molecule and its corresponding cation. While specific data for this compound is not available, studies on simpler fluoropyridines offer significant insight. aip.org

Fluorine substitution significantly impacts the electronic properties of the pyridine ring. rsc.org High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy on molecules like 2-fluoropyridine (B1216828) has shown that the adiabatic ionization energy (the energy required to remove an electron from the neutral molecule to form the cation in its ground state) is precisely determined by this method. aip.org For 2-fluoropyridine, the ionization energy is 9.6702 ± 0.0004 eV. aip.org

Upon ionization, the molecule can undergo geometric changes. Franck-Condon simulations of the MATI spectra reveal which vibrational modes are active during the transition from the neutral to the cationic state, indicating specific changes in molecular geometry. aip.orgrsc.org For fluoropyridines, ionization can lead to a warped, nonplanar cationic structure, and the ordering of the valence molecular orbitals can be altered compared to unsubstituted pyridine. aip.org These studies clarify how fluorine substitution patterns modulate valence orbital energies, cationic structures, and vibrational dynamics upon ionization. rsc.org

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as radicals. ethz.ch While this compound is a diamagnetic molecule (no unpaired electrons), EPR can be used to study radical intermediates that could be formed from it, for example, through γ-irradiation or reaction with a radical initiator. rsc.orgresearchgate.net

Studies on γ-irradiated pyridine at low temperatures have shown the formation of the 2-pyridyl radical, where the unpaired electron is largely localized on a carbon atom adjacent to the nitrogen. rsc.org Similarly, radical intermediates of this compound could potentially be generated. For instance, homolytic cleavage of the C-Br bond would produce a carbon-centered radical on the ethyl side chain. EPR spectroscopy could characterize this radical by measuring its g-factor and the hyperfine splitting constants arising from the interaction of the unpaired electron with nearby magnetic nuclei (¹H, ¹⁴N, and ¹⁹F). nih.gov Such data provides detailed information about the electronic structure and distribution of the unpaired electron within the radical, offering critical insights into potential reaction mechanisms involving radical pathways. nih.govacs.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

A Key Building Block in Advanced Organic Synthesis

2-(2-Bromoethyl)-4-fluoropyridine serves as a fundamental component for constructing intricate molecular frameworks. Its utility stems from the presence of multiple reactive sites, which allow for sequential and controlled chemical modifications. This versatility makes it an ideal starting material for synthesizing complex heterocyclic systems and for creating diverse libraries of chemical compounds.

A Precursor for Complex Heterocyclic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. This compound provides a robust scaffold for the synthesis of such complex systems. The bromoethyl side chain can undergo various substitution reactions, while the fluorinated pyridine (B92270) ring can be modified through different coupling chemistries. This dual reactivity allows chemists to build elaborate molecular architectures with potential applications in pharmaceuticals and agrochemicals.

For instance, the pyridine nitrogen can be quaternized or oxidized, and the fluorine atom can be substituted by various nucleophiles, leading to a wide range of functionalized pyridine cores. The bromoethyl group, in turn, is susceptible to reactions with amines, thiols, and other nucleophiles, enabling the attachment of diverse side chains and the formation of new heterocyclic rings.

A Scaffold for Diversification in Compound Library Synthesis

In modern drug discovery, the generation of large and diverse collections of small molecules, known as compound libraries, is crucial for identifying new therapeutic agents. The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis.

By systematically reacting the bromoethyl group and the fluorinated pyridine ring with a variety of reagents, researchers can rapidly generate a multitude of distinct compounds. This approach facilitates the exploration of chemical space and increases the probability of discovering molecules with desired biological activities. The ability to introduce diversity at multiple points on the molecule is a key advantage in the design and synthesis of compound libraries for high-throughput screening.

Rational Design and Synthesis of Pyridine-Based Ligands for Metal Complexes

The pyridine motif is a ubiquitous component of ligands in coordination chemistry. The specific substitution pattern of this compound allows for the rational design and synthesis of novel pyridine-based ligands with tailored electronic and steric properties.

Applications in Catalysis and Coordination Chemistry

The ligands derived from this compound can be used to create metal complexes with applications in catalysis. The fluorine atom can influence the electron density of the pyridine ring, thereby modulating the coordinating ability of the nitrogen atom and the catalytic activity of the resulting metal center. The bromoethyl side chain can be functionalized to introduce additional coordinating groups, leading to the formation of multidentate ligands that can stabilize various metal ions and facilitate a wide range of chemical transformations.

Development of Functional Materials and Optoelectronic Applications

The unique electronic properties of fluorinated pyridine derivatives make them attractive candidates for the development of advanced functional materials. The incorporation of fluorine atoms can enhance properties such as thermal stability, electron affinity, and intermolecular interactions, which are critical for applications in materials science.

Precursors for Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has seen significant advancements, with organic light-emitting diodes (OLEDs) becoming a prominent technology for displays and lighting. nih.gov The design of new organic materials with high efficiency and long operational lifetimes is a key research focus. nih.gov Pyridine-containing compounds are often used as building blocks for the synthesis of emitter materials in OLEDs. labmanager.com

The electronic characteristics of this compound make it a potential precursor for the synthesis of novel materials for OLEDs. The fluorinated pyridine core can be incorporated into larger conjugated systems to tune the electronic energy levels and enhance the performance of the resulting devices. The development of metal-free, thermally activated delayed fluorescence (TADF) materials is a particularly active area of research, aiming to create efficient and cost-effective emitters. chemistryviews.org The strategic use of building blocks like this compound could contribute to the design of next-generation OLED materials with improved stability and efficiency. nih.govchemistryviews.org

Components in Supramolecular Assemblies

While direct research on the application of this compound in supramolecular assemblies is not extensively documented, the closely related precursor, 2-Bromo-4-fluoropyridine (B1291336), serves as a valuable building block in this field. ossila.com This dihalogenated pyridine is utilized in the synthesis of more complex ligands, such as 2,2'-bipyridine (B1663995) ligands, through reactions like Stille coupling. ossila.com The fluorine substituent on these ligands, originating from 2-bromo-4-fluoropyridine, provides a site for further functionalization. ossila.com

A notable application of ligands derived from 2-bromo-4-fluoropyridine is in the formation of halogen-bonded supramolecular structures. For instance, bis(pyridine) ligands synthesized from this precursor can stabilize iodine cations through the formation of a [N−I−N]⁺ halogen bond. ossila.com This capability is instrumental in the development of novel halogenating reagents. ossila.com The principles demonstrated with 2-bromo-4-fluoropyridine suggest a potential for this compound to be incorporated into similar supramolecular architectures, where the bromoethyl group could offer additional vectors for non-covalent interactions or further chemical modification.

Synthesis of Fluorinated Piperidine (B6355638) Derivatives via Dearomatization-Hydrogenation

A significant application of fluorinated pyridines, including potentially this compound, is in the synthesis of fluorinated piperidine derivatives, which are crucial motifs in pharmaceuticals and agrochemicals. nih.govnih.gov A highly effective method for this transformation is a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govnih.gov This strategy provides a convenient and highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.govnih.govresearchgate.net The process involves a rhodium-catalyzed dearomatization of the pyridine ring followed by hydrogenation to saturate the resulting intermediate. nih.govnih.gov

This DAH process is seen as a significant advancement because traditional methods for synthesizing fluorinated piperidines are often impractical, requiring multiple steps or pre-functionalized substrates with defined stereochemistry. nih.gov The one-pot nature of the DAH reaction enhances its efficiency and operational simplicity, although some methods may require high hydrogen pressure. nih.govspringernature.com

Despite the general success of the DAH process, some limitations have been observed. For instance, with certain 2- and 4-fluoropyridine (B1266222) derivatives, hydrodefluorination can occur, leading to the formation of non-fluorinated products. nih.gov However, optimization of the reaction conditions and the choice of precursors have allowed for the successful synthesis of a variety of all-cis-4-fluoropiperidine derivatives, albeit sometimes in reduced yields but with high diastereomeric ratios. nih.gov The conformation of the resulting fluorinated piperidines has been confirmed through comprehensive NMR studies. nih.gov

Table 1: Examples of all-cis-Fluoropiperidine Derivatives Synthesized via Dearomatization-Hydrogenation of Fluoropyridine Precursors

| Precursor | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|

| 3-Fluoropyridine | cis-3-Fluoropiperidine | >20:1 | 85% |

| 3,5-Difluoropyridine | all-cis-3,5-Difluoropiperidine | >20:1 | 92% |

| 2-Fluoro-5-methylpyridine | cis-2-Fluoro-5-methylpiperidine | >20:1 | 78% |

The development of this DAH methodology is of significant interest for medicinal chemistry, agrochemistry, and materials science, providing access to novel fluorinated building blocks. nih.govspringernature.com

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry for Halogenated Pyridine (B92270) Synthesis

The synthesis of halogenated pyridines is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. nih.govresearchgate.net Traditional methods often require harsh conditions and produce significant waste, prompting a shift towards more sustainable alternatives. rsc.org

Recent innovations focus on several key areas:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to drive chemical reactions. nih.gov It has been successfully applied to generate complex heterocyclic systems, including pyrrole (B145914) and pyridine derivatives, often with improved yields and faster reaction times compared to conventional methods. nih.govnih.gov For instance, mechanochemically activated magnesium has been shown to be a highly effective mediator for the direct C-4 alkylation of pyridines with alkyl halides. organic-chemistry.org This technique offers a promising green route for synthesizing precursors to compounds like 2-(2-Bromoethyl)-4-fluoropyridine.

Microwave-Assisted Synthesis: Microwave irradiation has become a recognized green chemistry tool that can dramatically reduce reaction times, increase product yields, and minimize solvent use. nih.gov It has been effectively used in one-pot, multi-component reactions to create novel pyridine derivatives under environmentally benign conditions. nih.gov

Continuous Flow Chemistry: Continuous flow microreactors provide a safer, greener, and more efficient alternative to traditional batch reactors for reactions like the N-oxidation of pyridines. organic-chemistry.org This technology allows for precise control over reaction parameters and has demonstrated high efficiency and catalyst stability over extended periods, making it suitable for large-scale production. organic-chemistry.org

Catalytic Approaches: The use of catalysts is a fundamental principle of green chemistry. nih.gov Research into recyclable catalysts and metal-free reaction protocols, such as using iodine and triethylamine (B128534) to trigger oxime-based pyridine synthesis, is expanding. organic-chemistry.org For halogenation specifically, methods that avoid harsh reagents are being developed. For example, pyridine N-oxides can be used as precursors for 2-selective halogenation. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives

| Methodology | Key Advantages | Relevant Examples | Citations |

|---|---|---|---|

| Mechanochemistry | Reduced solvent use, faster reactions, improved yields, can access novel products. | Hantzsch pyrrole synthesis, fulleropyrrolidine synthesis, direct C-4 alkylation of pyridines. | nih.govnih.govorganic-chemistry.org |

| Microwave-Assisted Synthesis | Short reaction times, high yields, reduced solvent consumption, energy efficient. | One-pot, four-component synthesis of cyanopyridine derivatives. | nih.gov |

| Continuous Flow | Enhanced safety, scalability, precise process control, high efficiency. | N-oxidation of pyridine derivatives using a TS-1/H₂O₂ system. | organic-chemistry.org |

| Green Catalysis | High atom economy, recyclability of catalysts, mild reaction conditions. | Metal-free oxime-based synthesis, use of heterogeneous base catalysts. | organic-chemistry.orgnih.gov |

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Direct and selective C-H functionalization of the pyridine ring is a significant challenge due to the ring's electron-deficient nature and the coordinating power of the nitrogen atom. rsc.org For a molecule like this compound, which already has substituents at the C2 and C4 positions, achieving selective modification at the remaining C3, C5, or C6 positions is crucial for creating diverse analogues.

Emerging strategies to control selectivity include:

Minisci-Type Reactions: This classic reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle like pyridine. wikipedia.org Recent advancements have expanded the scope of radical precursors and introduced milder reaction conditions, often using photoredox catalysis. acs.orgnih.gov For fluorinated pyridines, such as 4-chloro-3-fluoropyridine, Minisci reactions have shown good regioselectivity for the more electron-deficient 2-position. acs.org This highlights a potential route for introducing new substituents onto the 4-fluoropyridine (B1266222) core.

Directed Metalation and Pyridyne Intermediates: The regioselective metalation of pyridines, followed by quenching with electrophiles, is a powerful tool. nih.gov A more advanced strategy involves the generation of highly reactive pyridyne intermediates from halopyridines. These intermediates can undergo regioselective difunctionalization, allowing for the introduction of two adjacent substituents with high control. nih.gov

Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal, ligand, and additives can precisely control the site of functionalization. For example, nickel/Lewis acid catalysis can achieve C-4 selective alkylation of pyridines, while altering the Lewis acid can switch the selectivity. acs.org Similarly, Pd-catalyzed reactions have been developed for C-3 selective olefination. acs.org

Phosphonium (B103445) Salt Strategy: A novel, two-step sequence allows for the functionalization of the C4-position of pyridines. This method involves transforming a C-H bond into a phosphonium salt, which then acts as a leaving group that can be displaced by various nucleophiles, including halides. nih.govacs.orgacs.org This approach is notable for its excellent regioselectivity and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for developing more efficient and selective synthetic methods. The combination of advanced spectroscopic analysis and computational modeling provides powerful insights into the intricate pathways of pyridine functionalization.

Spectroscopic Investigations: Techniques like in-situ NMR spectroscopy are crucial for identifying transient intermediates. For example, studies on the reactivity of species in highly acidic HF/pyridine media have used low-temperature NMR to observe key intermediates like methoxymethyl fluoride (B91410), providing direct evidence for the reaction pathway. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to elucidate reaction mechanisms, predict regioselectivity, and understand the roles of catalysts and substituents. researchgate.net For instance, computational studies on the halogenation of pyridines via phosphonium salts revealed that the C-halogen bond formation proceeds through an SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. researchgate.net These calculations also explained differences in reactivity based on steric interactions. researchgate.net Similarly, combined experimental and theoretical studies on the reaction of pyridine with nitrogen atoms have unveiled complex mechanisms involving ring-contraction and the formation of 7-membered ring structures. nih.gov Computational analysis of nucleophilic substitution on pyridine has helped to define novel reaction modes based on the orbital composition of the transition state. rsc.org

Table 2: Application of Advanced Techniques in Pyridine Chemistry

| Technique | Application | Insights Gained | Citations |

|---|---|---|---|

| Low-Temperature NMR | Characterizing reactive intermediates in superacidic media. | Direct observation of transient species, confirmation of reaction steps. | acs.org |

| Density Functional Theory (DFT) | Elucidating reaction pathways and regioselectivity. | Identification of transition states, calculation of energy barriers, explanation of steric/electronic effects. | researchgate.netresearchgate.netrsc.org |

| Combined Experimental & Computational Studies | Unveiling complex reaction mechanisms. | Mapping potential energy surfaces, predicting product branching ratios, rationalizing experimental outcomes. | nih.gov |

Exploration of Novel Reactivity Modes and Catalytic Cycles for Pyridine Modification

Research into pyridine chemistry continues to uncover novel reactivity patterns and catalytic cycles that expand the toolkit for modifying these essential heterocycles. These new modes of transformation offer pathways to previously inaccessible structures.

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: The synergy between photoredox catalysis and hydrogen atom transfer (HAT) has enabled the functionalization of unactivated C-H bonds. nih.govresearchgate.netchemrxiv.org Pyridine N-oxides, for example, can serve as precursors to oxygen-centered radicals that act as potent HAT catalysts, allowing for the alkylation and heteroarylation of a wide range of substrates under visible light. nih.govacs.org The reactivity and selectivity of these catalysts can be fine-tuned through simple structural modifications. researchgate.netchemrxiv.org

Ruthenium-Catalyzed Cycloisomerization: A novel route to substituted pyridines involves the ruthenium-catalyzed cycloisomerization of propargyl diynols. nih.gov The resulting unsaturated ketone or aldehyde intermediate is converted to a 1-azatriene, which undergoes a 6π-electrocyclization to form the pyridine ring with excellent regiocontrol. nih.gov This method demonstrates how new catalytic cycles can rapidly build molecular complexity from simple starting materials.

Amide Activation Strategies: A single-step method converts N-vinyl or N-aryl amides directly into pyridine derivatives. organic-chemistry.orgmit.edu The process involves activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org This approach avoids the need to isolate reactive intermediates and offers broad functional group compatibility. mit.edu

Multicomponent Reactions: The development of novel multicomponent reactions provides an efficient and atom-economic way to assemble polysubstituted pyridines. One such strategy uses an in-situ formed 1-alkynyl imine as a key intermediate that undergoes a sequence of isomerization and cycloaddition reactions to build the heterocyclic core with high chemo- and regioselectivity. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2-Bromoethyl)-4-fluoropyridine?

- Methodological Answer : The compound can be synthesized via alkylation of 4-fluoropyridine derivatives. For example, conjugate addition of bromoethyl-containing intermediates (e.g., 2-(2-bromoethyl)piperidine) to acrylates under reflux conditions in anhydrous solvents like THF or DCM is a viable route . Nickel-catalyzed coupling reactions (e.g., reductive coupling of halomethylpyridines) may also be adapted for bromoethyl functionalization, as seen in analogous pyridine derivatives . Fluorination strategies, such as diazotization of 4-aminopyridine followed by thermal decomposition in the presence of KOH to stabilize the product, are critical to avoid polymerization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm the bromoethyl and fluoropyridine moieties. For example, the bromoethyl group typically shows resonances at δ 3.4–3.8 ppm (CH2Br) and δ 1.8–2.2 ppm (adjacent CH2) in CDCl3 .

- IR Spectroscopy : Identify C-Br (~560 cm⁻¹) and C-F (1220–1150 cm⁻¹) stretching vibrations .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 218 for [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, and Br content .

Q. What are the recommended handling and storage precautions?

- Methodological Answer :

- Storage : Keep in anhydrous conditions under inert gas (N2/Ar) at −20°C to prevent hydrolysis or decomposition .

- Handling : Use dry apparatus and alkali (e.g., KOH pellets) during synthesis to stabilize fluoropyridine derivatives against polymerization . Always work in a fume hood with PPE (gloves, goggles, lab coat) to avoid exposure to brominated intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- Catalyst Selection : Nickel catalysts (e.g., NiCl2/PPh3) enhance coupling efficiency in bromoethylation reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .

- Temperature Control : Gradual heating (e.g., 60–80°C) during conjugate addition reduces byproduct formation .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate high-purity product .

Q. How can contradictions in NMR data be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers .

- 2D NMR (COSY, HSQC) : Confirm coupling between adjacent protons (e.g., bromoethyl CH2 groups) and correlate 1H-13C signals .

- Deuterated Solvent Screening : Test in DMSO-d6 or CD3OD to identify solvent-induced shifts or hydrogen bonding effects .

Q. What strategies address instability during synthesis or storage?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen, critical for preventing bromoethyl group degradation .

- Stabilizers : Add radical inhibitors (e.g., BHT) or alkali bases (K2CO3) to suppress polymerization of fluoropyridine cores .

- Lyophilization : For long-term storage, lyophilize the compound under vacuum to remove trace solvents that may catalyze decomposition .

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronic acids) at the 4-position to direct bromoethylation to the 2-position via Suzuki-Miyaura coupling .

- Metal-Mediated Reactions : Use Pd-catalyzed C-H activation to selectively functionalize the pyridine ring, leveraging fluorine’s electron-withdrawing effects to guide reactivity .

Q. What mechanistic insights explain the compound’s reactivity in conjugate additions?

- Methodological Answer :

- DFT Calculations : Model the electron-deficient nature of the fluoropyridine ring, which enhances electrophilic character at the bromoethyl group, facilitating nucleophilic attack by acrylates .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., bromide leaving group dissociation) .

Q. How can purity be rigorously evaluated, and byproducts detected?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Monitor UV absorption at 254 nm and confirm masses .

- TGA/DSC : Assess thermal stability and detect low-melting byproducts .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and rule out stereoisomeric contaminants .

Q. How to design biological experiments to study enzyme interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms), focusing on the bromoethyl group’s electrophilic potential .

- Enzyme Assays : Perform kinetic inhibition studies (e.g., fluorogenic substrates) to measure IC50 values and binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.